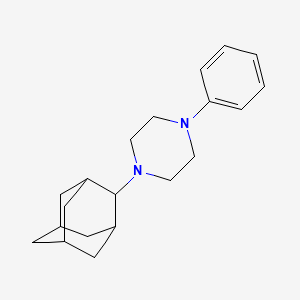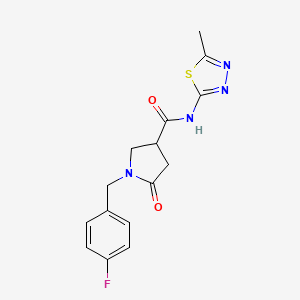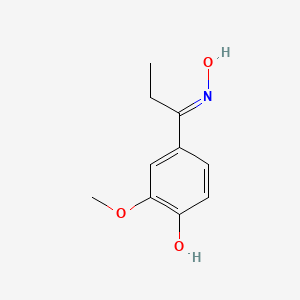![molecular formula C22H20Cl2N2O3S B6118198 N-(2,4-dichlorobenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6118198.png)
N-(2,4-dichlorobenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorobenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, commonly known as DCB-M, is a compound that has been extensively studied for its potential as a therapeutic agent. DCB-M belongs to the class of sulfonamide compounds, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of DCB-M is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell growth and survival. DCB-M has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. DCB-M also inhibits the activity of mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription 3 (STAT3), which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
DCB-M has been found to have several biochemical and physiological effects. In addition to its anticancer activity, DCB-M has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. DCB-M has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix and are important in cancer invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
DCB-M has several advantages for lab experiments. It is a relatively small molecule, which makes it easy to synthesize and modify. DCB-M has also been found to have low toxicity in normal cells, which is important for its potential as a therapeutic agent. However, DCB-M has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. Additionally, DCB-M has a relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on DCB-M. One area of research is the development of more water-soluble derivatives of DCB-M, which would make it easier to use in aqueous solutions. Another area of research is the investigation of the mechanism of action of DCB-M, which is not fully understood. Additionally, further studies are needed to determine the effectiveness of DCB-M in vivo and its potential as a therapeutic agent for cancer.
Méthodes De Synthèse
DCB-M can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with 4-aminomethylbenzene-1-sulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with phenylmethylsulfonyl chloride and N-methylmorpholine to yield DCB-M.
Applications De Recherche Scientifique
DCB-M has been investigated for its potential as an anticancer agent. Studies have shown that DCB-M inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DCB-M has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DCB-M has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-[(N-methylsulfonylanilino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-30(28,29)26(20-5-3-2-4-6-20)15-16-7-9-17(10-8-16)22(27)25-14-18-11-12-19(23)13-21(18)24/h2-13H,14-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFIQICAKFHBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6118138.png)
![N-methyl-2-(3-pyridinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6118145.png)
![N-(2,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B6118153.png)
![1-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B6118163.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B6118167.png)
![6-methyl-2-({2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}thio)-4-pyrimidinol](/img/structure/B6118174.png)
![4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6118178.png)
![6-methoxy-N~4~-methyl-N~4~-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6118184.png)
![N-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6118190.png)
